Cas no 89639-87-2 ((furfurylthio)acetic acid)

(Furfurylthio)acetic acid is a sulfur-containing carboxylic acid derivative characterized by its furfurylthio functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive thioether and carboxyl moieties, which enable versatile chemical modifications. Its structural features make it a potential intermediate for the development of heterocyclic compounds, agrochemicals, or bioactive molecules. The presence of both sulfur and oxygen functionalities enhances its utility in nucleophilic and electrophilic reactions. (Furfurylthio)acetic acid is typically handled under controlled conditions due to its reactivity, and its purity is critical for reproducible results in synthetic applications.
(furfurylthio)acetic acid structure
(furfurylthio)acetic acid structure
Product Name:(furfurylthio)acetic acid
CAS No:89639-87-2
MF:C7H8O3S
MW:172.201621055603
CID:993813
PubChem ID:3021476
Update Time:2025-07-01

(furfurylthio)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (furfurylthio)acetic acid
    • (Furan-2-ylmethylsulfanyl)-acetic acid
    • 2-(furan-2-ylmethylsulfanyl)acetic acid
    • 2-{[(furan-2-yl)methyl]sulfanyl}acetic acid
    • 89639-87-2
    • SCHEMBL124123
    • AS-81850
    • 2-((Furan-2-ylmethyl)thio)acetic acid
    • NS00039337
    • E77616
    • DTXSID10237800
    • EINECS 289-514-6
    • ZZDIHIJSUARXBQ-UHFFFAOYSA-N
    • 2-(furfurylthio)acetic acid
    • AKOS000300944
    • SB61365
    • 2-((Furan-2-ylmethyl)thio)aceticacid
    • [(furan-2-ylmethyl)sulfanyl]acetic acid
    • MDL: MFCD02283462
    • Inchi: 1S/C7H8O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H,8,9)
    • InChI Key: ZZDIHIJSUARXBQ-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)CC1=CC=CO1

Computed Properties

  • Exact Mass: 172.01941529g/mol
  • Monoisotopic Mass: 172.01941529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 75.7Ų

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Additional information on (furfurylthio)acetic acid

(Furfurylthio)acetic Acid (CAS No. 89639-87-2): An Overview of Its Properties, Applications, and Recent Research

(Furfurylthio)acetic acid (CAS No. 89639-87-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceuticals due to its unique structural and functional properties. This compound, also known as 5-(furfurylthio)pentanoic acid, is characterized by its thioether functional group and a carboxylic acid moiety, which confer it with a range of biological activities and potential applications.

The chemical structure of (furfurylthio)acetic acid consists of a five-membered furan ring attached to a thioether group, which is further linked to an acetic acid moiety. This unique combination of functional groups imparts the compound with several interesting properties, including its ability to act as a building block in the synthesis of more complex molecules and its potential as a bioactive agent.

In recent years, extensive research has been conducted to explore the biological activities and potential therapeutic applications of (furfurylthio)acetic acid. One notable area of interest is its role in antioxidant and anti-inflammatory activities. Studies have shown that this compound can effectively scavenge free radicals and inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the development of novel anti-inflammatory drugs.

Moreover, (furfurylthio)acetic acid has been investigated for its cytoprotective properties. Research has demonstrated that it can protect cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This cytoprotective effect has significant implications for the treatment of various diseases associated with oxidative stress, including neurodegenerative disorders and cardiovascular diseases.

Another area of research focuses on the anti-cancer potential of (furfurylthio)acetic acid. Preclinical studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity involves the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK pathways. These findings suggest that (furfurylthio)acetic acid could be a valuable lead compound for the development of new anti-cancer therapies.

Beyond its biological activities, (furfurylthio)acetic acid has also found applications in the synthesis of more complex organic molecules. Its thioether group can participate in various chemical reactions, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For example, it has been used as a starting material in the synthesis of thioether-containing peptides and other bioactive molecules.

The synthesis of (furfurylthio)acetic acid can be achieved through several routes. One common method involves the reaction of furfuryl chloride with thioglycolic acid in the presence of a base. Another approach involves the alkylation of thioglycolic acid with furfuryl bromide or iodide. These synthetic methods provide flexible routes for producing high-purity (furfurylthio)acetic acid, which is essential for both research and industrial applications.

In addition to its chemical synthesis, recent advances in biotechnology have led to the development of biocatalytic methods for producing (furfurylthio)acetic acid. Enzymatic processes using thiolase enzymes have shown promise in achieving high yields and selectivity, offering an environmentally friendly alternative to traditional chemical synthesis methods.

The safety profile of (furfurylthio)acetic acid is another important consideration. While it is generally considered safe for use in research and industrial applications, proper handling and storage precautions should be followed to ensure safety. It is important to note that like many organic compounds, exposure to high concentrations or prolonged exposure may pose health risks. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

In conclusion, (furfurylthio)acetic acid (CAS No. 89639-87-2) is a multifunctional compound with a wide range of applications in chemistry, biochemistry, and pharmaceuticals. Its unique combination of functional groups endows it with valuable biological activities, making it a promising candidate for further research and development. As ongoing studies continue to uncover new properties and applications, the future prospects for this compound appear promising.

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